1-Ethyl-4-trifluoromethylcyclohexanol
Description
1-Ethyl-4-trifluoromethylcyclohexanol is a substituted cyclohexanol derivative featuring an ethyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexane ring. The hydroxyl group at the cyclohexanol core enables hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C9H15F3O |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-ethyl-4-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h7,13H,2-6H2,1H3 |
InChI Key |
SBIFTJQCCYQJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
*Calculated based on molecular formulas.
Key Observations:
- Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to 4-Methylcyclohexanol’s methyl group. This enhances membrane permeability, a critical factor in pharmaceutical applications. Chlorine vs. Fluorine: 1-(3,4-Dichlorophenyl)-4-ethylcyclohexanol () has dichlorophenyl substituents, which are heavier and more polarizable than trifluoromethyl. This may increase binding affinity in pesticidal applications but reduce metabolic stability compared to fluorine .
- Functional Group Impact: Alcohol vs. Ketone: 2-Methylcyclohexanone () lacks hydrogen-bonding capability due to its ketone group, resulting in a lower boiling point (164°C) compared to alcohols like 4-Methylcyclohexanol (expected higher bp due to -OH) .
Physicochemical Properties
| Property | This compound | 4-Methylcyclohexanol | 2-Methylcyclohexanone | 1-(3,4-Dichlorophenyl)-4-ethylcyclohexanol |
|---|---|---|---|---|
| Boiling Point | ~200–220°C* | Not reported | 164°C | Not reported |
| Density | ~1.1–1.3 g/cm³* | 0.914 g/cm³ | 0.923–0.928 g/cm³ | Not reported |
| Solubility | Low in water; high in organic solvents | Moderate in alcohols | Miscible with organics | Low water solubility |
| Reactivity | Acidic -OH (pKa ~12–14*) | Typical alcohol | Ketone oxidation | Stable; slow oxidation |
*Estimated based on substituent effects.
Analysis:
- Boiling Point: The target compound’s higher molecular weight and -CF₃ group may elevate its boiling point compared to 4-Methylcyclohexanol, though steric effects could offset this trend.
- Acidity: The electron-withdrawing -CF₃ group increases the acidity of the -OH group (lower pKa) relative to 4-Methylcyclohexanol.
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